Dynorphin A (1-11) amide

Description

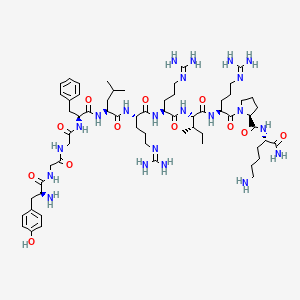

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJAOUBQLSWUNX-QFIUEGLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104N22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology of Dynorphin a 1 11 Amide at Opioid Receptors

Kappa Opioid Receptor (KOR) Binding Characteristics

Equilibrium Binding Affinity Determination (K_i values)

Dynorphin (B1627789) A (1-11) amide demonstrates high-affinity binding to the kappa opioid receptor (KOR). Studies have reported its equilibrium dissociation constant (K_i) for KOR to be in the low nanomolar and even sub-nanomolar range. For instance, one study reported a K_i value of 0.074 nM for the kappa opioid receptor. novoprolabs.com Another study found that the parent fragment, Dynorphin A (1-11), has a K_i of 0.09 nM at the KOR. nih.gov The high affinity of Dynorphin A (1-11) amide and its parent fragments for the KOR underscores its role as a potent endogenous ligand. nih.govmedchemexpress.com

Receptor Selectivity Profiles (KOR vs. Mu (MOR) and Delta (DOR) Opioid Receptors)

While this compound is a potent KOR agonist, it also interacts with mu (MOR) and delta (DOR) opioid receptors, albeit with lower affinity. medchemexpress.com This results in a degree of selectivity for the KOR. For example, one report cites binding affinities (K_i) of 7.6 nM for MOR and 2.9 nM for DOR, alongside a KOR affinity of 0.074 nM. novoprolabs.com The selectivity of dynorphin A analogs can be significantly influenced by structural modifications. For instance, certain cyclic analogs of this compound have been shown to exhibit enhanced selectivity for the KOR over MOR and DOR. nih.govscispace.com The "address" sequence, which is the C-terminal portion of the peptide, is considered crucial for this selectivity. mdpi.com

Delta Opioid Receptor (DOR) Interactions

The interaction of this compound with the delta-opioid receptor (DOR) is characterized by a binding affinity that is also typically lower than its affinity for the KOR. A reported K_i value for DOR is 2.9 nM. novoprolabs.com Similar to the MOR, modifications within the "address" sequence of dynorphin A analogs tend not to affect DOR interactions. nih.gov However, certain structural changes can lead to a more pronounced decrease in DOR affinity compared to KOR affinity, thus enhancing KOR selectivity. ku.edu

Agonist and Antagonist Functional Efficacy Profiling

In Vitro Functional Assays (e.g., Adenylyl Cyclase Inhibition, [35S]GTPγS Binding)

This compound and its analogs are typically characterized as agonists at the kappa opioid receptor. nih.govscispace.com This agonist activity is commonly evaluated using in vitro functional assays that measure the downstream signaling effects of receptor activation.

One such assay is the adenylyl cyclase inhibition assay . As the KOR is a Gi/o-coupled G-protein coupled receptor (GPCR), its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govflinders.edu.au Studies have shown that this compound and its analogs can inhibit adenylyl cyclase activity in a concentration-dependent manner, demonstrating full or nearly full agonist activity. nih.govscispace.com The potency of these peptides in the adenylyl cyclase assay, measured by their EC50 values, often correlates well with their KOR binding affinities. scispace.com

Another widely used functional assay is the [35S]GTPγS binding assay . This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. ku.edufrontiersin.org Increased [35S]GTPγS binding indicates G-protein activation and, consequently, agonist activity of the ligand. Dynorphin A is considered a full agonist in this assay. frontiersin.org The potency (EC50) and efficacy (Emax) of this compound analogs can be quantified using this method. ku.edu

Table 1: Binding Affinity of this compound and Related Peptides at Opioid Receptors

| Compound | KOR K_i (nM) | MOR K_i (nM) | DOR K_i (nM) | Source |

|---|---|---|---|---|

| This compound | 0.074 | 7.6 | 2.9 | novoprolabs.com |

| Dynorphin A (1-11) | 0.09 | - | - | nih.gov |

Table 2: Functional Activity of this compound Analogs in Adenylyl Cyclase (AC) Assay

| Compound | EC50 (nM) | Maximum AC % inhibition | Source |

|---|---|---|---|

| Dyn A-(1-11)NH2 | 0.39 ± 0.02 | 100 | nih.gov |

| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (trans) | 0.47 ± 0.11 | 107 ± 4 | nih.gov |

| cyclo[D-Ala2(-CH=CH-)Ala5]Dyn A-(1-11)NH2 (cis) | 0.80 ± 0.34 | 111 ± 6 | nih.gov |

Agonist Efficacy Characterization

Dynorphin A (Dyn A) and its fragments are endogenous opioid peptides known for their potent agonist activity, particularly at the kappa opioid receptor (KOR). medchemexpress.comresearchgate.net this compound, a shorter fragment of the full-length Dynorphin A, retains significant KOR agonist activity, similar to the longer Dyn A-(1-13) and the parent heptadecapeptide, Dyn A-(1-17). scispace.comnih.gov While Dyn A peptides are considered primary KOR ligands, they also exhibit agonist activity at mu (MOR) and delta (DOR) opioid receptors, though generally with lower affinity compared to the KOR. medchemexpress.comnih.gov

The agonist efficacy of Dynorphin A peptides is often characterized by their ability to activate G protein-coupled signaling pathways. In cellular assays, these peptides effectively inhibit adenylyl cyclase activity, a hallmark of KOR activation via Gi/o proteins. scispace.comnih.govfrontiersin.org Studies on cyclic analogues of Dyn A-(1-11)NH2, designed to have restricted conformational mobility, have demonstrated that these compounds can act as full or nearly full agonists, potently inhibiting adenylyl cyclase in a concentration-dependent manner. scispace.comnih.gov

Research has shown that different endogenous dynorphin peptides, including Dyn A, bind to and activate the KOR to a similar extent on the cell surface. nih.govelifesciences.orgelifesciences.org For instance, Dynorphin A and the related Dynorphin B activate the KOR at comparable levels in initial measurements of receptor activation. elifesciences.orgelifesciences.org This suggests a degree of redundancy among these endogenous agonists in their primary signaling function at the plasma membrane. elifesciences.org However, the downstream consequences of this activation can differ significantly based on the specific peptide. nih.govelifesciences.org

| Compound | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| Dynorphin A | KOR, MOR, DOR | Potent agonist, with highest potency at KOR. | medchemexpress.com |

| Dynorphin A-(1-11) | KOR | Retains KOR agonist activity similar to full-length Dyn A. | nih.govmdpi.com |

| Cyclic Dyn A-(1-11)NH2 Analogues | KOR | Full or nearly full agonist activity in adenylyl cyclase inhibition assays. | scispace.comnih.gov |

| [D-Ala3]-DYN A-(1-11)-NH2 | KOR | Highly selective KOR agonist with affinity similar to Dyn A-(1-11)-NH2. | mdpi.com |

Antagonist Efficacy Characterization

While this compound is fundamentally an agonist, specific structural modifications can transform it into a potent opioid receptor antagonist. ku.edunih.gov This conversion highlights the critical role of the peptide's structure in determining its efficacy. These antagonist properties are not inherent to the native peptide but are engineered through targeted chemical changes. ku.edu

Modifications have been explored in both the N-terminal "message" sequence and the C-terminal "address" domain of the peptide. ku.edu A key strategy involves introducing conformational constraints through cyclization. For example, the linear peptide [N-benzylTyr1]Dyn A-(1-11)NH2 is a partial agonist; however, cyclizing it by creating a link between positions 5 and 8 results in [N-benzylTyr1,cyclo(D-Asp5,Dap8)]Dyn A-(1-11)NH2, a compound with high KOR selectivity that exhibits negligible efficacy and functions as a KOR antagonist. ku.edu This analogue, named zyklophin (B10770762), demonstrates that modifications in the C-terminal domain can profoundly alter efficacy. ku.edupnas.org

Another successful approach to induce antagonist activity involves substituting key amino acids. The substitution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) for Glycine (B1666218) at position 2 in Dynorphin A-(1-11)-NH2 analogues converts the kappa-agonist into a potent delta- and kappa-receptor antagonist. nih.gov This modification significantly decreases affinity for all three opioid receptors (kappa, delta, and mu) but crucially imparts antagonist properties. nih.gov

| Compound | Modification | Observed Activity | Reference |

|---|---|---|---|

| Zyklophin ([N-benzylTyr1,cyclo(D-Asp5,Dap8)]Dyn A-(1-11) amide) | N-terminal benzylation and cyclization between positions 5 and 8. | Selective KOR antagonist with negligible efficacy in adenylyl cyclase assay. | ku.edupnas.org |

| [Tic2]DYN A-(1-11)-NH2 Analogues | Substitution of Gly2 with Tic. | Potent delta- and kappa-opioid receptor antagonist. | nih.gov |

| arodyne ([AcPhe1,2,3,Arg4,D-Ala8]dynorphin A-(1–11) amide) | N-terminal and internal substitutions. | Selective peptide KOR antagonist. | pnas.org |

Receptor Internalization and Trafficking Dynamics

Kappa Opioid Receptor Endosomal Localization

The specific dynorphin peptide that activates the kappa opioid receptor (KOR) plays a crucial role in determining the receptor's subsequent subcellular localization and trafficking fate. nih.govelifesciences.orgelifesciences.org Upon activation by Dynorphin A, the KOR is internalized and preferentially sorted to distinct endosomal compartments compared to activation by other dynorphins like Dynorphin B. nih.govbiorxiv.org

Studies using fluorescently tagged receptors have shown that KORs activated by Dynorphin A are predominantly localized to compartments marked by Rab7 and Lamp1, which are characteristic of late endosomes and lysosomes. biorxiv.org This is in contrast to Dynorphin B-activated KORs, which are mainly found in early endosomes (marked by EEA1 and Rab5) and recycling endosomes (marked by Rab11). biorxiv.org This agonist-driven differential sorting indicates that seemingly redundant endogenous peptides can fine-tune receptor signaling by controlling the spatial profile of KOR localization within the cell. nih.govelifesciences.org The process appears to be conserved across different cell types, including mammalian neuroendocrine cells and rat striatal neurons. elifesciences.orgelifesciences.org

Post-Endocytic Fates of Activated Kappa Opioid Receptors

The distinct endosomal localization directed by Dynorphin A leads to a specific post-endocytic fate for the activated KOR. nih.govelifesciences.org By being sorted to the late endosome/lysosome pathway, the receptor is primarily targeted for degradation. nih.govelifesciences.orgbiorxiv.org This contrasts sharply with the fate of KOR activated by Dynorphin B, which is efficiently recycled back to the cell surface from Rab11-positive recycling endosomes. nih.govelifesciences.org

A significant finding is that the KOR remains in an active signaling conformation within the late endosomes and lysosomes after being activated by Dynorphin A. nih.govelifesciences.org This results in sustained intracellular signaling, specifically the inhibition of cAMP, from these compartments long after the initial activation at the cell surface. nih.govelifesciences.org This sustained signaling from an intracellular location is not observed with Dynorphin B, which promotes receptor recycling rather than degradation. nih.govelifesciences.org Therefore, Dynorphin A not only dictates a degradative fate for the KOR but also induces a prolonged phase of intracellular signaling, suggesting a mechanism for generating distinct physiological outcomes from the same receptor. nih.govelifesciences.orgresearchgate.net This ligand-specific regulation of receptor trafficking and signaling provides a sophisticated layer of control over the opioid system. elifesciences.org

| Activating Ligand | Predominant Endosomal Localization | Primary Post-Endocytic Fate | Intracellular Signaling | Reference |

|---|---|---|---|---|

| Dynorphin A | Late endosomes and lysosomes (Rab7, Lamp1 positive). | Degradation. | Sustained signaling (cAMP inhibition) from intracellular compartments. | nih.govelifesciences.orgbiorxiv.org |

| Dynorphin B | Early and recycling endosomes (EEA1, Rab5, Rab11 positive). | Recycling to the cell surface. | No sustained intracellular signaling observed. | nih.govelifesciences.orgbiorxiv.org |

Structure Activity Relationship Sar Studies of Dynorphin a 1 11 Amide

N-Terminal Domain Modifications (Tyr-Gly-Gly-Phe)

Modifications within the N-terminal tetrapeptide sequence of Dynorphin (B1627789) A (1-11) amide have profound effects on its ability to bind to and activate opioid receptors. This "message" sequence is highly conserved among many opioid peptides and is considered the primary determinant of opioid activity.

The N-terminal tyrosine residue (Tyr1) is indispensable for the biological activity of dynorphin peptides. Early studies demonstrated that the removal of this single amino acid completely abolishes the opioid activity of the peptide. nih.govpnas.org The phenolic hydroxyl group of Tyr1 is a critical pharmacophore that interacts with the opioid receptor binding pocket. This is highlighted by the fact that analogues with modifications to this residue, such as N-phenethyl and N-cyclopropylmethyl substitutions, can result in high KOR affinity. researchgate.net However, interestingly, in the context of the KOR antagonist zyklophin (B10770762), the Tyr1 phenol (B47542) group was found not to be as important for KOR affinity, whereas the Phe4 residue was critical. researchgate.net This suggests that the role of Tyr1 can be influenced by other structural modifications within the peptide.

Alkylation of the N-terminal amine of Tyr1 significantly influences the pharmacological profile of Dynorphin A analogues. Monoalkylation with groups like N-allyl or N-cyclopropylmethyl can produce potent KOR agonists. nih.gov In contrast, N-benzylation of Tyr1 in Dyn A-(1-11) leads to a peptide with weak agonist activity, functioning as a partial agonist. nih.gov Further substitution, such as N,N-diallylation, can convert the peptide into a KOR and mu-opioid receptor (MOR) antagonist, although this often comes with a decrease in binding affinity and selectivity for the KOR compared to the parent peptide. nih.gov N-terminal alkylated derivatives of [D-Pro10]Dynorphin A-(1-11) have been shown to be highly selective for kappa-opioid receptors. nih.gov

The glycine (B1666218) residues at positions 2 and 3 provide significant conformational flexibility to the N-terminal domain. Replacing these residues can drastically alter receptor selectivity.

Position 2: Substituting Gly2 with a D-amino acid is generally well-tolerated by the KOR. nih.gov However, this modification can substantially increase mu-opioid receptor (MOR) affinity, often leading to non-selective compounds. nih.gov Conversely, substituting Gly2 with an L-amino acid tends to decrease binding affinity for all opioid receptor types, but the KOR is more tolerant of this change than MOR or delta-opioid receptors (DOR), which can increase KOR selectivity. nih.gov For example, substitution with D-alanine at this position was found to reduce the potency of dynorphin-(1-11). nih.govpnas.org

Position 3: Substitution at the Gly3 position can also have a significant impact. Introducing a proline residue at this position, creating [Pro3]Dyn A(1-11)-NH2, results in an analogue with high affinity and remarkable selectivity for the KOR over MOR and DOR. nih.gov This gain in selectivity is achieved through a significant reduction in affinity for mu and delta receptors. nih.gov Interestingly, despite its high KOR affinity, this analogue acts as a weak antagonist. nih.gov Substituting Gly3 with other lipophilic amino acids generally leads to higher KOR affinity compared to analogues with charged residues at this position. nih.gov For instance, both [Ala3]Dyn A(1-11)-NH2 and [D-Ala3]Dyn A(1-11)-NH2 display KOR affinity similar to the parent peptide but with greatly enhanced selectivity. nih.govmdpi.comencyclopedia.pub

C-Terminal "Address" Sequence Modifications

The C-terminal portion of Dynorphin A (1-11) amide, from Leu5 to Lys11, constitutes the "address" sequence, which is critical for conferring high affinity and selectivity for the KOR.

The basic amino acids within the C-terminus are fundamental to KOR interaction. Early research identified both Arginine-7 (Arg7) and Lysine-11 (Lys11) as important for the potency and selectivity of dynorphin's interaction with its receptor. nih.govpnas.org Successive removal of amino acids from the C-terminus highlighted the contribution of these residues to the peptide's high potency. nih.govpnas.org Replacement of Lys11 with Nε-acetyllysine, a nonbasic residue, led to a decrease in both affinity and selectivity for the KOR. nih.gov

While many studies have emphasized the importance of Arg7 for KOR activity, some systematic studies have found that its deletion does not necessarily abolish KOR binding affinity. nih.gov However, replacing Arg7 with a nonbasic residue does result in decreased KOR affinity and selectivity. nih.gov The arginine residues at both positions 6 and 7 are thought to contribute to KOR selectivity by forming direct salt bridges with glutamic acid residues in the receptor. frontiersin.org

Various substitutions within the C-terminal domain have been explored to refine the understanding of its role. Modifications in this "address" region are generally well-tolerated by the KOR. nih.gov In a study of [N-benzylTyr1]Dyn A-(1-11)NH2 analogues, introducing single modifications in the C-terminus resulted in a 2- to 4-fold increase in KOR affinity. nih.gov Alanine scanning studies have shown that Phe4 and Arg6 are important for the KOR affinity of some analogues, while Arg7 is important for antagonist activity in certain contexts. researchgate.net

Interestingly, while linear modifications in the C-terminus of [N-benzylTyr1]Dyn A-(1-11)NH2 increased KOR affinity, they did not alter the efficacy of the peptides. nih.gov However, introducing a cyclic constraint by linking positions 5 and 8 can convert an agonist into a KOR antagonist, demonstrating that modifications in the "address" domain can indeed modulate the peptide's efficacy. researchgate.netnih.gov

Conformational Constraint and Cyclization Strategies of this compound

The linear nature of dynorphin A (Dyn A) peptides allows them to adopt numerous conformations, not all of which are optimal for receptor binding and activation. To address this, various chemical strategies have been employed to introduce conformational constraints, primarily through cyclization. These approaches aim to stabilize the peptide in a bioactive conformation, thereby enhancing its affinity, selectivity, and metabolic stability. This section delves into the key cyclization strategies applied to this compound.

Ring-Closing Metathesis (RCM) Approaches in Peptide Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the cyclization of peptides, offering the formation of a stable carbon-carbon double bond. nih.govacs.org This method has been successfully applied to the synthesis of cyclic this compound analogues. nih.govcreighton.edu The strategy typically involves the incorporation of amino acids with alkenyl side chains, such as allylglycine (AllGly), at specific positions within the peptide sequence during solid-phase synthesis. nih.govacs.org Subsequent treatment with a ruthenium-based catalyst, such as Grubbs' catalyst, facilitates the intramolecular metathesis reaction, closing the ring. nih.gov

A key feature of RCM in peptide cyclization is the potential formation of both cis and trans isomers at the newly formed double bond, with the ratio of these isomers being influenced by the positions and stereochemistry of the reacting residues. nih.govcreighton.edu This has been observed in the synthesis of cyclic Dyn A-(1-11)NH2 analogues where cyclization was performed between allylglycine residues at positions 2 and 5, or 5 and 8. nih.gov The resulting geometric isomers can exhibit distinct pharmacological profiles, highlighting the sensitivity of opioid receptor interaction to the peptide's three-dimensional structure. nih.gov

The RCM approach offers advantages over more traditional cyclization methods like lactam or disulfide bond formation. The resulting carbon-carbon double bond is chemically stable and maintains a degree of lipophilicity comparable to the side chains of amino acids like leucine (B10760876) and isoleucine, which are present in the native peptide. nih.gov This can be a crucial factor in preserving or enhancing the binding characteristics of the analogue.

Side-Chain-to-Side-Chain Cyclizations and their Pharmacological Consequences

Beyond RCM, the most common approach to constrain the conformation of this compound is through side-chain-to-side-chain cyclization, primarily by forming lactam or disulfide bridges. This strategy involves introducing amino acids with reactive side chains at desired positions within the peptide sequence.

Lactam bridge formation is a widely used technique where an amide bond is formed between the side chains of an acidic amino acid (e.g., aspartic acid, glutamic acid) and a basic amino acid (e.g., diaminopropionic acid (Dap), diaminobutyric acid, ornithine, lysine). For instance, the cyclization of [D-Asp²,Dap⁵]Dyn A-(1-11)NH₂ was explored to constrain the "message" sequence of the peptide. nih.gov The choice of the positions for cyclization is critical and is guided by structure-activity relationship studies to minimize disruption of key receptor interactions. Cyclization between positions 5 and 8 has also been a focus, aiming to constrain the "address" region of the peptide. nih.gov

These cyclic analogues often exhibit altered pharmacological profiles compared to their linear counterparts. For example, the incorporation of a lactam bridge between positions 2 and 5 in Dyn A-(1-11)NH₂ analogues led to compounds with low nanomolar affinity for both kappa (κ) and mu (μ) opioid receptors. nih.gov Interestingly, substitutions within this cyclic framework, such as at position 3, were generally well-tolerated, indicating the robustness of the constrained conformation for receptor recognition. nih.gov However, the introduction of a proline at position 3 in a cyclic analogue resulted in a significant decrease in affinity for all opioid receptors, demonstrating that even within a constrained ring, specific residues play a critical role. nih.gov

The cyclization of a partial κ-opioid receptor (KOR) agonist, [N-benzylTyr¹]Dyn A-(1-11)NH₂, between positions 5 and 8 via a lactam bridge, led to the development of a highly selective KOR antagonist, known as zyklophin. mdpi.com This highlights a significant pharmacological consequence of side-chain cyclization: the potential to convert an agonist into an antagonist.

Disulfide Ring System Formation in Analogues

The formation of a disulfide bridge between two cysteine (Cys) or penicillamine (B1679230) (Pen) residues incorporated into the peptide sequence is another established method for cyclization. This approach has been applied to constrain the putative "address" segment of this compound. nih.gov A systematic series of analogues with L- and D-Cys and L- and D-Pen at positions 5 and 11 were synthesized to investigate the conformational requirements for receptor binding. nih.gov

The resulting cyclic disulfide-containing peptides exhibited a range of affinities and selectivities. Several of these analogues, such as c[Cys⁵,D-Cys¹¹] Dyn A-(1-11)NH₂ and c[Pen⁵, L- or D-Cys¹¹]Dyn A-(1-11)NH₂, retained high affinity and selectivity for the κ-opioid receptor, comparable to the parent linear peptide. nih.gov The stereochemistry of the cysteine or penicillamine residues significantly influences the pharmacological profile, underscoring the importance of the precise geometry of the disulfide bridge.

A notable finding from these studies was that many of the cyclic disulfide analogues displayed significantly lower activity in the guinea pig ileum (GPI) bioassay, a measure of peripheral opioid activity, compared to their binding affinity in the guinea pig brain (GPB). nih.gov This suggests that the conformational constraints imposed by the disulfide bridge can lead to centrally versus peripherally selective peptides.

Influence of Cyclization on Opioid Receptor Affinity, Selectivity, and Efficacy

The primary goal of cyclization is to favorably influence the pharmacological properties of this compound analogues. The introduction of conformational constraints can lead to significant changes in opioid receptor affinity, selectivity, and efficacy.

Affinity and Selectivity:

Cyclization can either increase or decrease the affinity for opioid receptors depending on the nature and position of the cyclic constraint. For instance, in RCM-cyclized analogues, the trans isomers of cyclo[Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ and cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ showed higher affinity for the κ-opioid receptor than their corresponding cis isomers. nih.gov The acs.orgcreighton.edu cyclization with an L-allylglycine in position 2 generally led to a decrease in κ receptor affinity. nih.gov However, these cyclic analogues often displayed improved selectivity for the κ receptor over the μ and δ receptors compared to the linear parent peptide. nih.gov

Side-chain-to-side-chain lactam cyclization has also yielded analogues with high affinity. For example, incorporating D-Ala at position 3 of cyclo[D-Asp²,Dap⁵]Dyn A-(1-11)NH₂ resulted in a twofold increase in κ receptor affinity and a 16-fold enhancement in κ over μ selectivity compared to the parent cyclic peptide. nih.gov In contrast, cyclization between positions 6 and 9 in an N-benzylated analogue led to a significant decrease in KOR affinity. nih.gov

Efficacy:

The effect of cyclization on efficacy, which is the ability of the ligand to activate the receptor upon binding, is also profound. In the case of RCM-cyclized Dyn A-(1-11)NH₂ analogues, all the tested compounds acted as full or nearly full agonists in an adenylyl cyclase inhibition assay, with potencies (EC₅₀ values) that correlated well with their κ receptor binding affinities. nih.govcreighton.edu This indicates that the conformations stabilized by the RCM cyclization are compatible with agonist activity. nih.gov

However, cyclization can also dramatically alter efficacy, even converting an agonist to an antagonist. A striking example is the transformation of the partial agonist [N-benzylTyr¹]Dyn A-(1-11)NH₂ into the potent and selective KOR antagonist zyklophin upon cyclization between positions 5 and 8. nih.govmdpi.com This demonstrates that constraining the "address" domain can have a profound impact on the efficacy of the peptide.

The following table summarizes the pharmacological data for selected cyclic this compound analogues:

| Compound | Cyclization Positions | Receptor Affinity (Ki, nM) | Efficacy (Adenylyl Cyclase) |

| κ | μ | ||

| trans-cyclo[Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | 2 and 5 (RCM) | 9.5 | >1000 |

| cis-cyclo[Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | 2 and 5 (RCM) | 98 | >1000 |

| trans-cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | 2 and 5 (RCM) | 0.84 | 4.3 |

| cis-cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | 2 and 5 (RCM) | 1.3 | 2.1 |

| trans-cyclo[Ala⁵(-CH=CH-)Ala⁸]Dyn A-(1-11)NH₂ | 5 and 8 (RCM) | 2.7 | 120 |

| cis-cyclo[Ala⁵(-CH=CH-)Ala⁸]Dyn A-(1-11)NH₂ | 5 and 8 (RCM) | 11 | 290 |

| cyclo[D-Asp²,Dap⁵]Dyn A-(1-11)NH₂ | 2 and 5 (Lactam) | 0.44 | 1.58 |

| cyclo[D-Asp²,D-Ala³,Dap⁵]Dyn A-(1-11)NH₂ | 2 and 5 (Lactam) | 0.21 | 5.86 |

| c[Cys⁵,D-Cys¹¹] Dyn A-(1-11)NH₂ | 5 and 11 (Disulfide) | High | - |

| c[Pen⁵,L-Cys¹¹] Dyn A-(1-11)NH₂ | 5 and 11 (Disulfide) | High | - |

| Data sourced from multiple studies. nih.govnih.govnih.gov Dashes indicate data not reported in the sources. |

Development of Analogues with Altered Efficacy Profiles

A significant outcome of the structure-activity relationship studies on this compound, particularly through cyclization, has been the ability to modulate the efficacy of the resulting analogues. This has led to the rational design of compounds that are not full agonists, but rather partial agonists or even antagonists.

Identification and Characterization of Partial Agonists

While many of the early modifications to this compound aimed to produce potent and selective full agonists, some structural changes have resulted in compounds with partial agonist activity. A partial agonist is a ligand that binds to and activates a receptor, but has only partial efficacy relative to a full agonist.

An important precursor in the development of KOR antagonists was the linear peptide [N-benzylTyr¹]Dyn A-(1-11)NH₂. This N-terminally modified analogue was characterized as a partial agonist at the κ-opioid receptor. nih.gov The introduction of the bulky N-benzyl group at the tyrosine residue in the "message" sequence appears to interfere with the full activation of the receptor, while still allowing for high-affinity binding.

The characterization of such partial agonists is crucial as they represent a starting point for the development of antagonists. The transition from a partial agonist to an antagonist can sometimes be achieved through further structural modifications, such as conformational constraint through cyclization. This was precisely the strategy that led to the development of zyklophin, where the cyclization of the partial agonist [N-benzylTyr¹]Dyn A-(1-11)NH₂ resulted in a complete loss of agonist efficacy, yielding a potent antagonist. nih.govmdpi.com This demonstrates that modifications in the "address" domain can profoundly influence the efficacy dictated by the "message" domain. nih.gov

Design and Pharmacological Evaluation of Selective Antagonists

The development of selective antagonists for the kappa opioid receptor (KOR) based on the Dynorphin A (Dyn A) structure has been a significant area of research, aiming to create tools for studying KOR function and potential therapeutics for conditions like mood disorders and substance abuse. nih.govmdpi.com The strategy often involves modifying the Dyn A sequence to convert its natural agonist activity into antagonist properties while retaining or enhancing its affinity and selectivity for the KOR.

A notable example is arodyn (Ac[Phe1,2,3,Arg4,D-Ala8]dynorphin A-(1–11) amide), a linear peptide analog that demonstrates potent and selective KOR antagonism. mdpi.comresearchgate.net Further efforts to improve the properties of arodyn, such as its metabolic stability, have led to the design of conformationally constrained analogs. One approach involves cyclization. The synthesis of a bicyclic arodyn analog, constrained by ring-closing metathesis (RCM) in both the C- and N-terminal regions, resulted in a peptide that retained KOR affinity (Ki = 26.4 nM) and high selectivity over the mu-opioid receptor (MOR), similar to the parent linear peptide. mdpi.com

Another strategy involves N-terminal modification and cyclization within the peptide backbone. Zyklophin , or [N-benzylTyr1,cyclo(D-Asp5,Dap8)]Dyn A-(1–11) amide, is a cyclic peptide KOR antagonist with high selectivity. pnas.org This compound was designed based on the finding that Nα-benzylation of a cyclic Dyn A-(1-11) analog could produce a highly selective KOR antagonist. pnas.orgresearchgate.net Zyklophin exhibits a Ki of 30 nM for the KOR and is over 190-fold selective against the MOR. pnas.org

Modifications at the N-terminus and within the peptide sequence have proven effective in converting Dyn A from an agonist to an antagonist. The substitution of Gly2 with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in Dyn A-(1-11)-NH2 successfully transformed the agonist into an antagonist, although it was accompanied by a reduction in affinity and selectivity. researchgate.net Similarly, the development of dynantin ([(2S)-Mdp1]Dyn A(1-11)-NH2) represents another successful conversion of the endogenous agonist into a highly potent and selective KOR antagonist. researchgate.net

Systematic structure-activity relationship (SAR) studies have also explored the importance of specific residues. While some studies pointed to Arg7 as crucial for KOR activity, other research on [des-Arg7]Dyn A analogues found that this residue is not essential. researchgate.netnih.gov In fact, modifications at the N-terminus of the [des-Arg7]Dyn A-(1–9)-NH2 pharmacophore have yielded selective KOR antagonists. researchgate.netnih.govarizona.edu Another approach, cysteine stapling, was used to develop a stable and potent KOR-specific competitive antagonist, CSD-CH2(1,8)-NH2 , from a dynorphin A1–13 template, which showed over 1000-fold selectivity for KOR over MOR and the delta-opioid receptor (DOR). acs.orgnih.gov

| Compound Name | Modification from this compound | KOR Affinity (Ki, nM) | Selectivity (KOR vs. MOR) | Reference |

|---|---|---|---|---|

| Arodyn | Ac[Phe1,2,3,Arg4,D-Ala8] | ~13.2 (Calculated from data) | ~119-fold | mdpi.com |

| Bicyclic arodyn analog | Bicyclic constraint via RCM on arodyn backbone | 26.4 | 97-fold | mdpi.com |

| Zyklophin | [N-benzylTyr1,cyclo(D-Asp5,Dap8)] | 30 | 194-fold | pnas.org |

| CSD-CH2(1,8)-NH2 | Cysteine-stapled dynA1–13 analog | Nanomolar affinity | ~1000-fold | acs.orgnih.gov |

| Dynantin | [(2S)-Mdp1] | Potent antagonist | Highly selective | researchgate.net |

Investigation of Biased Agonism at Kappa Opioid Receptors

The concept of biased agonism, or functional selectivity, at G-protein coupled receptors (GPCRs) like the KOR has introduced a new dimension to drug design. nih.gov This phenomenon describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another, for instance, favoring G-protein signaling over β-arrestin recruitment. nih.govnih.gov For the KOR, this is particularly relevant as the G-protein pathway is often associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects like dysphoria and aversion. frontiersin.orgpnas.org

Research into the signaling of endogenous dynorphin peptides shows that they can promiscuously stimulate G-protein signaling in native brain tissue. nih.gov However, the goal is to develop ligands with a distinct bias. The structural basis for this bias is under investigation, with studies suggesting that interactions with different transmembrane domains of the receptor may be responsible for favoring either G-protein or β-arrestin pathways. frontiersin.org

Efforts to create biased agonists from dynorphin peptides have explored chemical modifications. One such strategy is C-terminal palmitoylation. frontiersin.org The addition of a palmitic acid chain to the C-terminus of Dyn A generated Dyn A-palmitic , a full agonist at the KOR. frontiersin.org While its potency was slightly lower than the parent peptide, Dyn A-palmitic displayed a significant bias towards G-protein activation compared to β-arrestin recruitment. frontiersin.org This finding supports C-terminal modification as a viable strategy for engineering biased signaling properties into opioid peptides. frontiersin.org

Interestingly, biased signaling is not limited to agonists. Prototypical KOR antagonists have been observed to activate the c-Jun amino-terminal kinase (JNK) pathway, a process also described as biased agonism. nih.gov This highlights the complexity of ligand-receptor interactions and the potential for ligands to modulate multiple downstream pathways, even those traditionally classified as antagonists for G-protein signaling. The development of biased KOR ligands, whether agonists or antagonists with specific pathway activities, holds promise for creating more refined pharmacological tools and potentially safer therapeutics. nih.govfrontiersin.org

| Compound Name | Modification | Receptor | Signaling Bias | Pharmacological Profile | Reference |

|---|---|---|---|---|---|

| Dyn A-palmitic | C-terminal palmitoylation of Dynorphin A | KOR | G-protein biased | Full agonist with slightly lower potency than Dyn A but significant G-protein bias. | frontiersin.org |

Signal Transduction Mechanisms Initiated by Dynorphin a 1 11 Amide

G-Protein Coupled Receptor (GPCR) Activation and Gi/o Protein Coupling

Dynorphin (B1627789) A (1-11) amide is a potent agonist of the kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily. medchemexpress.comnih.gov The KOR is canonically coupled to inhibitory G-proteins of the Gi/o family. nih.gov The binding of Dynorphin A (1-11) amide to the KOR induces a conformational change in the receptor, facilitating the coupling and activation of these heterotrimeric G-proteins. nih.govfrontiersin.org This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins.

The high affinity of this compound for the KOR is a critical determinant of its potent activity. Truncating the full-length Dynorphin A to the 1-11 amide fragment retains high selectivity and activity, making it a valuable tool for studying KOR function. nih.gov For instance, the binding affinity (Ki) of [D-Pro10]Dynorphin A (1-11), a closely related analog, for the KOR has been reported to be in the low nanomolar range, highlighting its potency. medchemexpress.commedchemexpress.com

Beta-arrestin Recruitment and G-Protein Independent Signaling Pathways

Beyond the classical G-protein signaling cascade, the activation of the KOR by agonists such as this compound can also initiate G-protein independent signaling pathways. A key event in this process is the recruitment of β-arrestin proteins (β-arrestin1 and β-arrestin2) to the activated receptor. frontiersin.orgnih.gov Agonist binding promotes the phosphorylation of the KOR at its C-terminus and intracellular loops by G-protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation increases the receptor's affinity for β-arrestins. nih.gov

The recruitment of β-arrestin serves multiple functions. It acts as a scaffold protein, bringing together various signaling molecules to form a "signalosome," thereby initiating distinct intracellular signaling cascades. nih.govmdpi.com This β-arrestin-mediated signaling is a cornerstone of the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate either the G-protein-dependent or the β-arrestin-dependent pathway. frontiersin.orgmdpi.com Different dynorphin peptides have been shown to exhibit biased agonism at the KOR, leading to varying degrees of β-arrestin recruitment. frontiersin.orgmdpi.com While the direct β-arrestin recruitment profile for this compound is an area of active investigation, studies on related dynorphin peptides using assays like the PRESTO-Tango β-arrestin recruitment assay have demonstrated the importance of this pathway in KOR signaling. mdpi.comresearchgate.net

Downstream Intracellular Signaling Cascades

Adenylyl Cyclase Activity Modulation

A primary and well-established downstream effect of KOR activation by this compound via the Gi/o pathway is the inhibition of adenylyl cyclase activity. nih.govmedchemexpress.com The activated Gαi/o subunit directly inhibits this enzyme, which is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins. The inhibitory effect of [D-Pro10]Dynorphin A (1-11) on adenylyl cyclase in KOR-expressing cells has been demonstrated to occur at nanomolar concentrations, underscoring the potency of this signaling mechanism. medchemexpress.com

PKA-Dependent Pathways in Specific Neuronal Contexts

While KOR activation typically leads to the inhibition of the adenylyl cyclase/PKA pathway, there is evidence for Dynorphin A fragments engaging in PKA-dependent signaling through non-opioid receptor mechanisms in specific contexts. For instance, the des-tyrosinated metabolite of Dynorphin A, Dynorphin A (2-17), has been shown to activate bradykinin (B550075) receptors. nih.govnih.gov This interaction can lead to the activation of a PKA-dependent pathway, resulting in the influx of calcium through L- and P/Q-type calcium channels. nih.gov It is important to note that this is a distinct signaling cascade from the canonical KOR-mediated pathway and is initiated by a metabolite of Dynorphin A.

Spatiotemporal Dynamics of Receptor Signaling Post-Activation

The signaling initiated by this compound is not confined to the cell surface but exhibits complex spatiotemporal dynamics following receptor activation and internalization. researchgate.netelifesciences.org Upon agonist binding, the KOR can be internalized into endosomes. elifesciences.org The specific dynorphin peptide that activates the receptor can influence the subsequent trafficking fate of the internalized receptor. elifesciences.org

For example, studies have shown that while some dynorphin peptides target the KOR to recycling endosomes for rapid return to the cell surface, others, like Dynorphin A, can direct the receptor to late endosomes and lysosomes for degradation. elifesciences.org Crucially, the KOR can remain active and continue to signal from these intracellular compartments, such as endosomes. elifesciences.org This "location-biased" signaling means that the cellular response to this compound can be sustained and spatially compartmentalized, with signaling continuing from within the cell long after the initial activation at the plasma membrane. researchgate.netelifesciences.org This adds another layer of complexity to the signal transduction, where the location of the receptor dictates the downstream signaling outcomes over time.

Metabolic Stability and Pharmacokinetic Considerations in Research Models

In Vivo Peptide Degradation Pathways

In living systems, Dynorphin (B1627789) A (1-11) amide is subject to rapid breakdown by a variety of peptidases, which cleave the peptide at specific sites, leading to its inactivation.

The N-terminus of Dynorphin A peptides is a primary target for enzymatic degradation. Aminopeptidases, a class of exopeptidases, play a crucial role in this process by cleaving the N-terminal amino acid. ingentaconnect.com Specifically, these enzymes are responsible for the cleavage of the Tyr¹-Gly² bond. ingentaconnect.comnih.gov This action results in the formation of des-tyrosine fragments, such as Dynorphin A (2-11), which lack opioid activity because the N-terminal tyrosine is essential for interaction with opioid receptors. nih.govumich.edu Studies have shown that upon release in the synapse, Dynorphin A is rapidly degraded by aminopeptidases. nih.gov Research on the broader Dynorphin A(1-13) peptide indicates that aminopeptidases account for approximately 15% of its total metabolism. ingentaconnect.com Strategies to counteract this degradation have included N-terminal methylation, which has been shown to be well-tolerated and can protect against aminopeptidase (B13392206) activity. nih.gov

In addition to exopeptidases acting on the N-terminus, endopeptidases contribute significantly to the metabolism of Dynorphin A (1-11) amide. These enzymes cleave peptide bonds within the amino acid sequence. ingentaconnect.com Even when the N- and C-termini of this compound analogs are modified to enhance stability, they remain susceptible to metabolism by endopeptidases. researchgate.netnih.gov Endopeptidases capable of metabolizing Dynorphin A are found in various biological compartments, including on red blood cells, and can rapidly degrade linear this compound analogs. researchgate.netnih.gov

Research has identified several specific bonds within the this compound sequence that are particularly vulnerable to proteolytic cleavage.

Tyr¹-Gly²: As discussed, this bond is a primary target for aminopeptidases, leading to the rapid loss of the N-terminal tyrosine and subsequent inactivation of the peptide's opioid effects. nih.govumich.edu

Arg⁶-Arg⁷: This bond within the "address" sequence of the peptide, which contributes to its receptor selectivity, is another known cleavage site in the brain. nih.gov The basic residues Arg⁶ and Arg⁷ are important for the peptide's affinity for opioid receptors. ku.edu

Pro¹⁰-Lys¹¹: The C-terminal region of the peptide is also subject to degradation. Lysine-11, in particular, has been identified as an important residue for the potency and selectivity of longer dynorphin fragments, making the preceding Pro¹⁰-Lys¹¹ bond a potential cleavage site. nih.gov

In Vitro Metabolic Stability Assays

To predict the in vivo behavior of this compound and its analogs, researchers utilize in vitro assays that measure their stability in various biological matrices.

Studies in rat plasma have demonstrated the limited stability of the parent Dynorphin A (1-11) fragment. These assays are crucial for understanding the pharmacokinetic profile of the peptide.

Table 1: Metabolic Stability of Dynorphin A (1-11) and Analogs in Rat Plasma

| Compound | Half-Life (t½) in hours |

|---|---|

| Dynorphin A (1-11) | 0.7 |

| [des-Arg⁷]Dynorphin A (1-11) | 4.5 |

| [Pro³]Dynorphin A (1-11) | 1.4 |

Data sourced from a study on [des-Arg⁷]Dynorphin A analogues. nih.gov

The data clearly indicates that the unmodified Dynorphin A (1-11) has a short half-life of approximately 42 minutes in rat plasma. nih.gov However, strategic modifications, such as the removal of the arginine at position 7, can significantly enhance plasma stability. nih.gov C-terminal amidation is another strategy employed to improve stability, though its effectiveness varies depending on the specific peptide sequence. For instance, amidation of Dynorphin A(1-13) led to a 24-fold increase in plasma stability, whereas the half-life of Dynorphin A(1-10) amide only saw a modest increase. ingentaconnect.com

Brain tissue contains a high concentration of peptidases, making brain homogenates a challenging environment for peptide stability. In vitro studies using rat brain homogenates have shown that even N- and C-terminally modified analogs of Dynorphin A-(1-11) amide are degraded very rapidly, with half-lives of less than 10-11 minutes. researchgate.netnih.gov One study demonstrated that after a 60-minute incubation in brain homogenates, only 23% of the original Dynorphin A remained intact. umich.edu However, more complex structural modifications, such as cyclization, have shown promise. For example, the cyclic analog [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11) amide exhibited a substantially greater half-life of 70 minutes in rat brain homogenate. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dynorphin A (1-13) |

| Dynorphin A (1-17) |

| Dynorphin A (2-11) |

| Dynorphin A (1-10) amide |

| [des-Arg⁷]Dynorphin A (1-11) |

| [Pro³]Dynorphin A (1-11) |

| [N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11) amide |

| Tyrosine |

| Glycine (B1666218) |

| Arginine |

| Proline |

The therapeutic potential of peptides like this compound is often limited by their rapid degradation by proteases in the body and poor penetration of the blood-brain barrier (BBB). Consequently, significant research has focused on developing strategies to enhance the metabolic stability and central nervous system (CNS) availability of its analogues.

Impact of N- and C-Terminal Modifications

To improve the pharmacokinetic profile of this compound, researchers have explored various structural modifications to protect the peptide from enzymatic cleavage. The native peptide is susceptible to degradation by enzymes such as aminopeptidases and carboxypeptidases, which cleave the N-terminal and C-terminal amino acids, respectively. ingentaconnect.com

Strategic modifications at these termini have proven effective in enhancing metabolic stability. nih.govmdpi.com For instance, the introduction of an amide group at the C-terminus can reduce the rate of degradation by carboxypeptidases. ingentaconnect.com Similarly, alkylation of the N-terminus, such as with a benzyl (B1604629) group, can protect against aminopeptidase activity and influence receptor affinity and efficacy. nih.gov

Studies have shown that combining both N- and C-terminal modifications can significantly improve stability. Analogues with these combined modifications have demonstrated half-lives in rat plasma of approximately 1.5 to 2 hours. researchgate.net However, these linear, modified peptides can still be metabolized by endopeptidases, which cleave internal peptide bonds. researchgate.netnih.gov In rat brain homogenate, which contains intracellular proteases, these analogues were found to be degraded rapidly. researchgate.netnih.gov

| Compound | Half-life in Rat Plasma (t½, hours) | Half-life in Rat Brain Homogenate (t½, minutes) |

|---|---|---|

| [N-benzylTyr¹, D-Ala⁸]Dyn A-(1-11) amide | 1.5 | <10 |

| arodyn | 2.0 | 11 |

This table presents the metabolic stability of N- and C-terminally modified Dynorphin A-(1-11) amide analogues in preclinical models. Data sourced from researchgate.net.

Improved Stability through Cyclization

Cyclization is a key strategy for enhancing the metabolic stability and conformational rigidity of peptides. nih.gov By constraining the peptide's structure, cyclization can make it a poorer substrate for proteases, leading to an improved pharmacokinetic profile. nih.gov Various methods have been employed to create cyclic analogues of this compound.

One approach involves forming lactam bridges between the side chains of amino acids, such as aspartic acid and lysine, at different positions within the peptide sequence. acs.org Another powerful technique is ring-closing metathesis (RCM), which has been used to form cyclic structures by linking the side chains of incorporated allylglycine residues. nih.govku.edu This method has been successfully applied to create cyclic Dyn A-(1-11)NH₂ analogues. nih.gov

Research demonstrates that cyclization significantly enhances metabolic stability compared to linear counterparts. researchgate.net For example, the cyclic analogue [N-benzylTyr¹, cyclo(D-Asp⁵,Dap⁸)]Dyn A-(1-11) amide shows greater resistance to degradation than linear modified peptides. researchgate.net This improved stability is a crucial factor for developing peptides that can sustain their activity in vivo. in-part.com

Blood-Brain Barrier (BBB) Permeation in Preclinical Models

For centrally acting therapeutics, the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective barrier that protects the brain, but it also presents a major hurdle for drug delivery. nih.gov Research has utilized both in vitro and in vivo models to assess the BBB permeability of this compound and its analogues.

In Vitro BBB Model Studies (e.g., Bovine Brain Microvessel Endothelial Cell Model)

The bovine brain microvessel endothelial cell (BBMEC) model is a well-established in vitro system that mimics the properties of the BBB, including the presence of tight junctions. nih.gov This model is frequently used to study the transport and metabolism of potential neuropharmaceuticals. nih.govnih.gov

Studies using the BBMEC model have shown that this compound analogues are capable of crossing this in vitro barrier. researchgate.netnih.gov The transport appears to be an active, energy-dependent process. nih.govnih.gov Interestingly, cyclization not only improves metabolic stability but also appears to enhance BBB transport. One study found that a cyclic analogue exhibited a threefold higher transport rate across the BBMEC monolayer compared to its linear parent peptide. researchgate.net In contrast, Dynorphin A 1-6, a metabolite, was also shown to cross the BBMEC model and was found to increase the permeability of the barrier itself. nih.govnih.govcncb.ac.cn

| Compound | Apparent Permeability (Papp) x 10⁻⁶ cm/s |

|---|---|

| Dyn A-(1-11) amide | 1.2 ± 0.2 |

| [N-benzylTyr¹, D-Ala⁸]Dyn A-(1-11) amide | 1.3 ± 0.1 |

| arodyn | 1.3 ± 0.2 |

| cyclo[D-Asp⁵,Dap⁸]Dyn A-(1-11) amide | 3.7 ± 0.4 |

This table displays the apparent permeability of Dynorphin A-(1-11) amide and its analogues across an in vitro BBMEC model. Data sourced from researchgate.net.

Evidence of Central Nervous System (CNS) Penetration in Animal Models

Evidence from in vivo animal models corroborates the findings from in vitro studies, confirming that systemically administered Dynorphin A analogues can penetrate the CNS. One method to demonstrate CNS penetration is to show that a peripherally administered peptide can antagonize the effects of a centrally acting drug, which provides strong evidence of the peptide crossing the BBB. researchgate.net

Direct detection of analogues in the central nervous system following systemic administration offers definitive proof of BBB penetration. For example, the stabilized Dynorphin A (1-8) analogue, E-2078, was detected in the cerebrospinal fluid of rhesus monkeys after intravenous injection. rockefeller.edu In another study, the peripherally administered cyclic analogue, zyklophin (B10770762), was shown to antagonize kappa opioid receptors (KOR) in the CNS. scispace.com

The ability of dynorphin peptides to cross the BBB can be species-dependent. For instance, Dynorphin A-(1-13) was found to cross the BBB in cats but not in rats. nih.govnih.gov Its penetration was also observed to be higher in cats experiencing focal cerebral ischemia. nih.gov Furthermore, novel delivery systems, such as mannosylated glycoliposomes, have been shown to significantly increase the brain concentration of the dynorphin analogue dynantin in mice following intranasal administration. mdpi.com

| Treatment Group | Brain Concentration (ng/mg) | Sera Concentration (ng/µL) |

|---|---|---|

| Dynantin Alone | 0.56 ± 0.20 | 1.30 ± 0.16 |

| Dynantin in DS1 Glycoliposome | 1.79 ± 0.25 | 0.73 ± 0.12 |

| Dynantin in DS2 Glycoliposome | 2.04 ± 0.20 | 0.65 ± 0.11 |

This table shows the concentration of the dynorphin analogue dynantin in the brain and sera of mice 20 minutes after intranasal administration, alone or entrapped in glycoliposome delivery systems (DS1, DS2). Data sourced from mdpi.com.

Non Opioid Receptor Mediated Interactions and Effects of Dynorphin a 1 11 Amide

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

Interaction with Specific NMDAR Subunits

The NMDAR is a complex ion channel typically composed of two GluN1 subunits and two variable GluN2 subunits (A-D). The specific combination of these subunits dictates the receptor's functional characteristics. Dynorphin (B1627789) A has been demonstrated to interact with particular NMDAR subunits, although the exact binding site remains a subject of ongoing investigation. Some studies have proposed that dynorphin A may bind to the phencyclidine (PCP) site located within the NMDAR channel pore. However, other findings suggest a distinct site of action. The interaction of Dynorphin A (1-11) amide with specific NMDAR subunit compositions, such as those containing the GluN2B subunit, is believed to be fundamental to its neuroexcitatory actions. This subunit-specific interaction presents potential therapeutic avenues for selectively modulating the detrimental effects of dynorphin A while preserving the essential physiological functions of the NMDAR.

Bradykinin (B550075) Receptor (BR) Activation

Contribution to Hyperalgesia and Neural Excitation

The activation of bradykinin receptors by this compound is a significant contributor to the development of hyperalgesia and neural excitation. Bradykinin itself is a well-established pro-inflammatory and algesic (pain-producing) peptide. By activating bradykinin receptors, dynorphin A can either mimic or potentiate the pain-inducing effects of bradykinin. This action contributes to the sensitization of nociceptive (pain-sensing) neurons, rendering them more responsive to noxious stimuli. The consequent neural excitation can lead to the establishment of a persistent pain state. The dual capacity of dynorphin A to act on both NMDARs and bradykinin receptors underscores its multifaceted role in pain modulation, where it can paradoxically promote both analgesia (through opioid receptors) and hyperalgesia (through non-opioid receptors).

Acid-Sensing Ion Channel (ASIC) Modulation

More recent investigations have identified Acid-Sensing Ion Channels (ASICs) as another class of non-opioid targets for dynorphin A. ASICs are proton-gated cation channels that are activated by decreases in extracellular pH, a common feature of tissue injury, inflammation, and ischemia. Dynorphin A has been shown to potentiate the activity of specific ASIC subtypes, most notably ASIC1a. This potentiation results in an augmented influx of cations, including sodium and calcium, when the channels are activated by protons. Through its modulation of ASIC activity, dynorphin A can enhance pain perception in acidic tissue environments. This interaction represents a distinct pathway through which dynorphin A can exert excitatory and pro-nociceptive effects that are independent of opioid receptor signaling.

Advanced Analytical and Methodological Approaches in Dynorphin a 1 11 Amide Research

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Quantification and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the sensitive and specific quantification of Dynorphin (B1627789) A (1-11) amide and its metabolites in biological matrices. csuohio.edunih.gov This powerful analytical technique allows for the separation of the peptide from complex biological samples, followed by its precise detection and quantification based on its mass-to-charge ratio. csuohio.educsuohio.edu

Methodologies have been developed to achieve ultra-sensitive detection of dynorphins, reaching levels well below their physiological concentrations, which are typically in the femtomole per milliliter range. csuohio.edu The specificity of LC-MS/MS is critical for distinguishing between the parent peptide and its various metabolic products, which is essential for pharmacokinetic studies and understanding the in vivo processing of Dynorphin A (1-11) amide. ku.edu The use of techniques like solid-phase extraction (SPE) for sample clean-up and concentration further enhances the sensitivity and accuracy of these assays. nih.gov

Detailed metabolite profiling using LC-MS/MS enables researchers to identify the cleavage sites and modifications that this compound undergoes in biological systems. This information is vital for designing more metabolically stable analogs with improved therapeutic properties.

Electrochemical Methods for Real-Time Detection (e.g., Microelectrode Biosensors)

Electrochemical methods, particularly those employing microelectrode biosensors, offer the significant advantage of real-time detection of this compound release. nih.govbiorxiv.org These sensors are designed to provide high temporal and spatial resolution, making them invaluable for studying the dynamics of neuropeptide release in vitro and potentially in vivo. nih.govresearchgate.net

One promising approach involves the development of microimmunoelectrodes (MIEs). nih.govbiorxiv.org These biosensors utilize a carbon fiber microelectrode coated with an antiserum that is highly selective for dynorphin. nih.govbiorxiv.org Detection is achieved through square-wave voltammetry, where an applied voltage causes the oxidation of the tyrosine residue at the N-terminus of the dynorphin peptide, generating a measurable current. nih.govbiorxiv.org This current is directly proportional to the concentration of the peptide at the electrode surface. biorxiv.org

These MIEs have demonstrated remarkable sensitivity, with the ability to detect dynorphin concentrations in the attomolar range. nih.govbiorxiv.org The selectivity of the antiserum ensures that the sensor responds specifically to dynorphin, with minimal interference from other endogenous molecules, including other opioid peptides that also contain a tyrosine residue. nih.govbiorxiv.org The real-time data provided by these electrochemical sensors are crucial for understanding the precise timing and location of this compound release in response to various stimuli.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of this compound and its analogs for different opioid receptor subtypes (kappa, mu, and delta). nih.govumich.edu These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the receptor of interest.

In a typical competitive binding assay, cell membranes expressing a specific opioid receptor subtype are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). nih.govumich.edu The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated.

From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the radioligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. ku.edu These assays are essential for characterizing the receptor binding profile of new this compound analogs and for understanding the structure-activity relationships that govern their receptor selectivity. nih.govscispace.com

Table 1: Representative Opioid Receptor Binding Affinities (Ki, nM) of Dynorphin A Analogs

| Compound | KOR | MOR | DOR | KOR/MOR Selectivity | KOR/DOR Selectivity |

|---|---|---|---|---|---|

| This compound | 10 | 1740 | 5830 | 174 | 583 |

| arodyn | 30 | 5820 | >10000 | 194 | >330 |

Detailed In Vitro Functional Assay Methodologies (e.g., cAMP, GTPγS, Receptor Internalization Assays)

While radioligand binding assays provide information about the affinity of a compound for a receptor, in vitro functional assays are necessary to determine its efficacy—whether it acts as an agonist, antagonist, or partial agonist.

cAMP Assays: Kappa opioid receptors (KORs) are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov cAMP assays measure the ability of this compound or its analogs to modulate forskolin-stimulated cAMP accumulation in cells expressing KORs. elifesciences.org A decrease in cAMP levels indicates agonist activity, while the ability of a compound to block the agonist-induced decrease in cAMP signifies antagonist activity. ku.edunih.gov

GTPγS Binding Assays: This assay directly measures the activation of G proteins following receptor stimulation. In the presence of a non-hydrolyzable GTP analog, [35S]GTPγS, agonist binding to the KOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. frontiersin.orgnih.gov The amount of bound [35S]GTPγS is then quantified and serves as a direct measure of G protein activation and, therefore, receptor agonism. nih.govresearchgate.net This assay is widely used to determine the potency and efficacy of this compound analogs. frontiersin.org

Receptor Internalization Assays: Agonist binding to KORs can also trigger receptor internalization, a process where the receptor is removed from the cell surface and translocated to intracellular compartments. elifesciences.org This process is important for regulating receptor signaling and desensitization. Receptor internalization can be visualized and quantified using various techniques, such as fluorescence microscopy with tagged receptors or antibodies. elifesciences.org These assays provide valuable insights into the cellular trafficking events initiated by this compound and its analogs.

Table 2: Functional Activity of Dynorphin A Analogs at the Kappa Opioid Receptor

| Compound | Assay | Activity |

|---|---|---|

| Dynorphin A (1-13)NH2 | Adenylyl Cyclase | Agonist |

| arodyn | Adenylyl Cyclase | Antagonist |

| zyklophin (B10770762) | [35S]GTPγS Binding | No stimulation (Antagonist) |

Application of Genetic Models (e.g., Knockout Mice) in this compound System Research

Genetic models, particularly knockout mice, have been instrumental in elucidating the physiological and behavioral roles of the dynorphin system. researchgate.net Prodynorphin (Pdyn) knockout mice, which lack the gene encoding the precursor protein for all dynorphin peptides, have been generated to study the consequences of a complete absence of endogenous dynorphins. researchgate.netjneurosci.org

These knockout mice are viable and fertile, allowing for detailed investigations into the role of the dynorphin system in various processes, including pain, stress, addiction, and mood regulation. researchgate.netjneurosci.org By comparing the behavioral and physiological responses of Pdyn knockout mice to their wild-type littermates, researchers can infer the functions of the endogenous dynorphin system. jneurosci.org

For example, studies using Pdyn knockout mice have shown that the absence of dynorphins can alter the rewarding effects of drugs of abuse and modify behavioral responses to stress. jneurosci.org These genetic models provide a powerful in vivo platform for validating the targets of this compound and for exploring the potential therapeutic implications of modulating the dynorphin system.

Preclinical Mechanistic Investigations of Physiological and Pathophysiological Roles of Dynorphin a 1 11 Amide

Involvement in Nociception and Pain Modulation in Animal Models

Dynorphin (B1627789) A (Dyn A) and its fragments, including Dynorphin A (1-11) amide, exhibit a dualistic role in pain modulation, capable of producing both pain-relieving (antinociceptive) and pain-promoting (pro-nociceptive) effects. This complex functionality is dictated by the specific receptors with which the peptide interacts.

The primary mechanism for the antinociceptive effects of dynorphins is through the activation of opioid receptors. Dynorphin A is an endogenous ligand for the kappa-opioid receptor (KOR), though it also displays affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). nih.govnih.gov The interaction with KOR, which is widely expressed in pain-related circuitry such as the dorsal root ganglia, spinal cord, and periaqueductal gray, is central to its analgesic properties. nih.gov Activation of KOR by dynorphins generally leads to neuroinhibitory effects, which contributes to antinociception. nih.govnih.gov

This compound itself has been studied as part of structure-activity relationship investigations to understand KOR selectivity. nih.gov While its parent peptide, Dynorphin A, has a modest selectivity for KOR, modifications to the this compound sequence have been explored to create more selective and potent KOR agonists and antagonists. nih.govnih.gov For instance, replacing Glycine (B1666218) at position 3 with D-Alanine in this compound resulted in a compound with significantly greater selectivity for the KOR over the MOR and DOR. nih.gov KOR agonists are known to be effective analgesics in various animal models of pain, often without the significant side effects associated with MOR agonists like morphine. nih.govresearchgate.net

Table 1: Opioid Receptor Selectivity of Dynorphin A Analogs

| Compound | KOR/MOR/DOR Selectivity Ratio |

|---|---|

| Dynorphin A (1-13) | 1 / 17 / N.D. |

| This compound | 1 / 17 / 44 |

| [DAla³] this compound | 1 / 350 / 1300 |

Data sourced from reference nih.gov. N.D. = Not Determined.

Paradoxically, alongside its opioid-mediated analgesic effects, Dynorphin A can produce excitatory, pro-nociceptive actions that are not mediated by opioid receptors. nih.govu-tokyo.ac.jp These effects, which include hyperalgesia (increased sensitivity to painful stimuli), are mediated through interactions with other receptor systems. nih.govu-tokyo.ac.jp Research has demonstrated that dynorphins can activate bradykinin (B550075) receptors (B1 and B2). u-tokyo.ac.jp This interaction can induce calcium influx in sensory neurons and is believed to underlie the hyperalgesia observed following spinal administration of dynorphin in animal models. u-tokyo.ac.jp

This non-opioid excitatory action is a significant characteristic of the peptide, contributing to its complex role in pain states. u-tokyo.ac.jp The motor effects and hyperalgesia induced by high doses of dynorphin are not blocked by the opioid antagonist naloxone, confirming their non-opioid nature. nih.govu-tokyo.ac.jp Some studies also suggest that dynorphins may exert excitatory effects through the N-Methyl-d-aspartate (NMDA) receptor, further contributing to pro-nociceptive outcomes. nih.govnih.gov

Endogenous dynorphin levels have been shown to increase in response to stressors, including both neuropathic and inflammatory pain. nih.govtandfonline.com In models of neuropathic pain, which results from dysfunction of the nervous system, a sustained elevation of spinal dynorphin is required for the maintenance of the pain state. u-tokyo.ac.jp In this context, the pro-nociceptive actions of dynorphin via bradykinin receptors are particularly relevant. u-tokyo.ac.jp Blockade of spinal bradykinin receptors has been shown to reverse thermal hyperalgesia and mechanical hypersensitivity in nerve-injured rats, but only when endogenous dynorphin levels are elevated. u-tokyo.ac.jp This indicates that dynorphin's excitatory, non-opioid actions are a key factor in maintaining certain chronic pain states. u-tokyo.ac.jpnih.gov

In inflammatory pain models, such as the formalin test, KOR agonists based on the dynorphin structure have demonstrated analgesic effects. nih.gov However, the dual nature of dynorphin complicates its role. While KOR activation can be anti-inflammatory and analgesic, the simultaneous potential for pro-nociceptive non-opioid actions means that the net effect of dynorphin system activation can be context-dependent. nih.govresearchgate.netu-tokyo.ac.jp

Neurobiological Functions in Stress Responses and Affective Disorders in Animal Models

The dynorphin/KOR system is deeply implicated in the neurobiology of stress and related affective disorders like anxiety and depression. nih.govnih.govresearchgate.net Dynorphins are released in various brain regions during stress exposure, where they activate KOR to modulate behavioral responses. researchgate.netnih.gov

A significant body of evidence points to a functional interaction between the dynorphin/KOR system and the corticotropin-releasing factor (CRF) system, a principal mediator of the stress response. nih.govnih.govplos.org Stress and direct administration of CRF can cause dynorphin-dependent KOR activation in key stress-related brain areas, including the amygdala, nucleus accumbens, and hippocampus. nih.govnih.gov

Studies in animal models have shown that CRF-induced aversive behaviors are blocked by KOR antagonists and are absent in mice lacking the dynorphin gene. nih.govplos.org Specifically, research suggests that the aversive, dysphoric effects of stress may be mediated by CRF₂ receptor stimulation, which in turn leads to dynorphin release and subsequent KOR activation. nih.gov Conversely, CRF₁ receptor activation has been linked to anxiety-like behaviors that are also dependent on the dynorphin/KOR system. plos.org This demonstrates a coordinated role for the two systems in mediating the negative affective components of stress. nih.govplos.org

The dynorphin/KOR system is a critical mediator of anxiety-like behaviors in animal models. nih.govplos.org Activation of the dynorphin/KOR system in the basolateral amygdala (BLA), a brain region integral to fear and anxiety processing, has been shown to produce anxiogenic effects. plos.org

Pharmacological and genetic studies have revealed that the anxiogenic-like effects of stress and central CRF administration are mediated by the activation of the dynorphin/KOR system. plos.org For example, in the elevated plus maze (EPM) test, a standard animal model for anxiety, CRF administration reduces the time mice spend in the open arms (an anxiogenic-like effect). plos.org This effect is blocked by pretreatment with a KOR antagonist and is not observed in mice that lack the gene for dynorphin. plos.org Local injection of a KOR antagonist directly into the BLA also blocks stress- and CRF-induced anxiety-like behavior, highlighting the specific role of this brain region. plos.org These findings identify the intersection of the CRF and dynorphin systems within the amygdala as a key mechanism for encoding the anxiogenic properties of stress. plos.org

Table 2: Summary of Dynorphin/KOR System Role in Anxiety Models

| Model/Stimulus | Behavioral Effect | Effect of KOR Antagonism/Gene Deletion | Key Brain Region |

|---|---|---|---|

| Elevated Plus Maze (Bright Light Stress) | Increased anxiety-like behavior | Blocked effect (anxiolytic) | Basolateral Amygdala |

| Central CRF Administration | Increased anxiety-like behavior | Blocked effect (anxiolytic) | Basolateral Amygdala |

| Forced Swim / Inescapable Shock | Aversive/dysphoric behavior | Blocked aversion | Nucleus Accumbens, Amygdala |

Data synthesized from references nih.govplos.org.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Dynorphin A |

| Dynorphin A (1-13) |

| [DAla³] this compound |

| Naloxone |

| Morphine |

Contribution to Reward-Related Behaviors and Mechanisms of Drug-Seeking

The endogenous opioid system, particularly the dynorphin/kappa opioid receptor (KOR) system, plays a significant role in modulating reward-related behaviors and the mechanisms underlying drug-seeking. frontiersin.org Activation of KORs generally produces aversive, dysphoric states and is implicated in the negative affective states associated with drug withdrawal. nih.govwisc.edu This has led to the hypothesis that the Dyn/KOR system acts as an "anti-reward" system, counteracting the rewarding effects of drugs of abuse that are often mediated by the mu-opioid and dopamine (B1211576) systems. wisc.edunih.gov